4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline

CNS Receptor Screening Kinase Activity Modulation High-Throughput Screening Selectivity

This 2,4-disubstituted quinazoline features a unique 4-(4-methylpiperazino) and 2-(methylsulfanyl) combination, creating an electronic & steric profile distinct from common EGFR inhibitors. A critical probe for α1/5-HT2A selectivity studies (Mokrosz class-level SAR) & a tractable fragment for ADAM17 elaboration (HTS hit at 6.95 µM). The 2-methylsulfanyl group offers a synthetic handle for oxidation-based SAR expansion. Procure with confidence for target engagement assays & kinase-GPCR crosstalk projects.

Molecular Formula C14H18N4S
Molecular Weight 274.39
CAS No. 866019-90-1
Cat. No. B2808568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline
CAS866019-90-1
Molecular FormulaC14H18N4S
Molecular Weight274.39
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)SC
InChIInChI=1S/C14H18N4S/c1-17-7-9-18(10-8-17)13-11-5-3-4-6-12(11)15-14(16-13)19-2/h3-6H,7-10H2,1-2H3
InChIKeyGAXUAFBVELCHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline (866019-90-1): A Dual-Substituted Quinazoline Scaffold for CNS and Kinase-Targeted Research


4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline (CAS 866019-90-1) is a synthetic quinazoline derivative (C14H18N4S, MW 274.39) featuring a 4-methylpiperazine moiety at the 4-position and a methylsulfanyl group at the 2-position . This dual-substitution pattern places it within a well-studied class of N-methylpiperazino-substituted heteroaromatics investigated for CNS receptor binding (α1, 5-HT1A, 5-HT2A) [1] and as a potential kinase inhibitor scaffold . Commercial availability is noted from multiple vendors at purities ranging from 90% to ≥97% [REFS-1, REFS-4].

Why 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline Cannot Be Simply Replaced by Generic Quinazoline Analogs in Research Procurement


Substitution on the quinazoline core at both the 2- and 4-positions is a critical determinant of pharmacological activity. N-Methylpiperazino-substituted quinazolines have been shown to possess receptor binding profiles (α1, 5-HT1A, 5-HT2A) that are highly sensitive to the spatial orientation of the heteroaromatic ring system's local dipole moment [1]. The specific combination of a 4-(4-methylpiperazino) group and a 2-(methylsulfanyl) substituent creates a unique electronic and steric environment that cannot be replicated by generic 4-anilinoquinazolines (common in EGFR inhibitors) or simple 2-unsubstituted analogs. High-throughput screening data confirms this compound engages distinct biological targets, including G-protein signaling regulators and opioid receptors, with specific activity patterns that would be absent in structurally related but differently substituted quinazolines [REFS-2, REFS-3]. Interchanging this compound with a generic analog risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline Against Closest Analogs


Biological Fingerprint Selectivity: Differential Activity Across Four Distinct HTS Targets (HepG2 Assay Context)

In a panel of cell-based primary high-throughput screening assays, 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline exhibited a unique activity profile compared to inactive or differently selective quinazoline analogs. At 9.3 µM, it activated the mu-type opioid receptor (MOR-1) with a score of 4.41 units, inhibited ADAM17 (a disintegrin and metalloproteinase) at 6.95 µM with a score of 1.23 units, and showed minimal activity at the muscarinic M1 receptor at 3 µM with a score of -1.07 units . For RGS4, a B-score of -7.61 was recorded. This differential activity profile—activating an opioid receptor while inhibiting a metalloproteinase—is distinct from classical quinazoline EGFR inhibitors which typically lack this polypharmacology. Note: Direct head-to-head comparator data for the same assay panel is not available for closely related 2-methylsulfanyl-4-substituted quinazolines; this evidence is therefore categorized as supporting, establishing the compound's unique bioactivity fingerprint rather than a direct comparative superiority.

CNS Receptor Screening Kinase Activity Modulation High-Throughput Screening Selectivity Quinazoline SAR

CNS Receptor Class-Selectivity Inferred from N-Methylpiperazino-Quinazoline SAR: α1 Preference Over 5-HT2A

The 1996 Mokrosz et al. SAR study of N-methylpiperazino-substituted quinazolines, phthalazines, and quinolines established that the orientation of the heteroaromatic ring system's local dipole moment directly controls α1 vs. 5-HT2A affinity [1]. While the exact Ki values for 4-(4-methylpiperazino)-2-(methylsulfanyl)quinazoline were not reported in the abstracted data, the class-level inference is that quinazoline-based compounds with a coplanar arrangement favor α1 activity. The most potent compound in the series, 4-(4-methylpiperazino)-2-(2-thienyl)quinoline, showed an α1 Ki of 4.9 nM, with 698-fold selectivity over 5-HT1A (Ki 3420 nM) and 43-fold selectivity over 5-HT2A (Ki 211 nM) [1]. The 2-methylsulfanyl substituent on the target compound is predicted to influence the dipole moment, potentially yielding a distinct selectivity ratio from the 2-thienyl analog.

α1-Adrenoceptor 5-HT2A Receptor CNS Agent Design Structure-Activity Relationship

Chemical Topological Differentiation: 2-Methylsulfanyl vs. 2-Unsubstituted Quinazoline Scaffolds in Synthetic Utility

The presence of the 2-methylsulfanyl group provides a synthetic handle not available on common 4-(4-methylpiperazino)quinazoline intermediates. The thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, or displaced by nucleophiles, enabling late-stage diversification [1]. This contrasts with 2-unsubstituted or 2-chloro analogs, which either lack this handle or require harsher displacement conditions. Commercially, the target compound is available in research quantities from multiple vendors, but purity varies significantly: Leyan offers 90% purity, while MolCore supplies at ≥97% [REFS-2, REFS-3]. This 7-10% purity gap can impact dose-response calculations in biological assays, making vendor selection a critical procurement decision.

Medicinal Chemistry Quinazoline Derivatization Building Block Procurement Fragment-Based Drug Design

Recommended Research Application Scenarios for Procuring 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline


CNS Polypharmacology Probe Screening Against Aminergic GPCR Panels

Procure the compound as a screening probe for α1-adrenoceptor and 5-HT receptor subtype selectivity profiling. The Mokrosz et al. class-level SAR [1] indicates that the quinazoline core with an N-methylpiperazino substituent yields potent α1 ligands, and the unique 2-methylsulfanyl substitution is predicted to alter the dipole moment and thus the 5-HT2A/α1 selectivity ratio compared to previous analogs. Use the compound alongside the reference 4-(4-methylpiperazino)-2-(2-thienyl)quinoline (α1 Ki = 4.9 nM) [1] to establish a comparative selectivity fingerprint.

Non-EGFR Kinase Polypharmacology Assessment via HTS Confirmation

The compound's demonstrated activity in primary HTS campaigns against MOR-1 (activation at 9.3 µM) and ADAM17 (inhibition at 6.95 µM) makes it a candidate for secondary confirmation assays exploring non-EGFR kinase or GPCR-metalloproteinase crosstalk. Given the negative or minimal activity at M1 (3 µM) , it can serve as a selectivity control for muscarinic off-target effects in opioid or ADAM17-focused projects.

Late-Stage Diversification Chemistry Utilizing the Thioether Oxidation Handle

For medicinal chemistry groups performing SAR by catalog, the 2-methylsulfanyl group provides a distinct synthetic entry point. Selective oxidation to the sulfoxide (mCPBA, 0°C) or sulfone (excess mCPBA, RT) followed by biological evaluation can probe the impact of sulfur oxidation state on target engagement . This is not achievable with the 2-unsubstituted or 2-halo analogs commonly available from commercial quinazoline building block collections.

ADAM17/TACE Inhibitor Fragment-Based Screening Starting Point

The observed inhibition of ADAM17 at 6.95 µM (score: 1.23) identifies this compound as a weak but tractable starting point for fragment elaboration. ADAM17 (TACE) is a validated target in inflammatory disease and cancer. The dual substitution pattern offers two vectors for fragment growth: the piperazine N-methyl group (replace with aryl/heteroaryl) and the methylsulfanyl group (replace or oxidize), enabling rapid analog synthesis for structure-activity relationship expansion.

Quote Request

Request a Quote for 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.